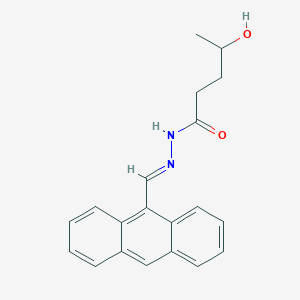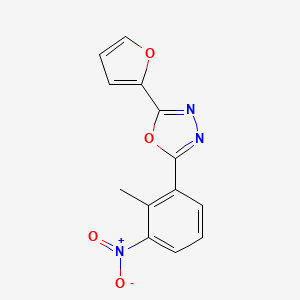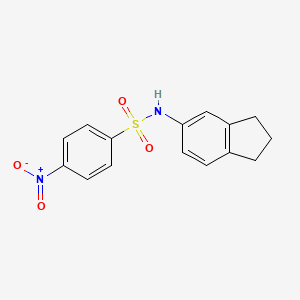![molecular formula C17H15FO4 B5714366 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B5714366.png)
3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid, also known as FBA, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and inflammation. 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid can induce cell cycle arrest and apoptosis in cancer cells. 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid has been shown to have antioxidant effects by scavenging free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid is its synthetic accessibility, which allows for the production of large quantities of the compound for use in experiments. 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid is also relatively stable and can be stored for extended periods of time. However, one limitation of 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid. One area of interest is the development of 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid derivatives with improved solubility and bioavailability. Another area of interest is the study of 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid in combination with other drugs for the treatment of cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a Knoevenagel condensation with malonic acid in the presence of a catalyst such as piperidine. The final product is obtained after acid hydrolysis and purification through recrystallization.
Applications De Recherche Scientifique
3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid has been studied for its potential therapeutic properties, particularly in the treatment of cancer and inflammation. In vitro studies have shown that 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
(E)-3-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO4/c1-21-16-10-12(7-9-17(19)20)6-8-15(16)22-11-13-4-2-3-5-14(13)18/h2-10H,11H2,1H3,(H,19,20)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYUFPKPEBPZSG-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)OCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4,6-dimethyl-2-quinazolinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5714292.png)

![4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5714311.png)
![N'-[(2,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5714316.png)
![N-[4-({[3-(methylthio)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5714331.png)


![methyl 3-[(2-chloro-4-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B5714362.png)
![N-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B5714372.png)

![5-[(4-carboxybutanoyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B5714381.png)


